molecular formula C11H12FN3S B8378099 4-((1-(4-Fluorophenyl)hydrazinyl)methyl)-2-methylthiazole

4-((1-(4-Fluorophenyl)hydrazinyl)methyl)-2-methylthiazole

Cat. No.: B8378099
M. Wt: 237.30 g/mol
InChI Key: DVBWPBFQTKTLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(4-Fluorophenyl)hydrazinyl)methyl)-2-methylthiazole is a useful research compound. Its molecular formula is C11H12FN3S and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FN3S

Molecular Weight

237.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]hydrazine

InChI

InChI=1S/C11H12FN3S/c1-8-14-10(7-16-8)6-15(13)11-4-2-9(12)3-5-11/h2-5,7H,6,13H2,1H3

InChI Key

DVBWPBFQTKTLCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN(C2=CC=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing tetrahydrofuran (2.0 mL) was charged with sodium amide (152 mg, 3.69 mmol; Aldrich) and chilled to 0° C. (4-Fluorophenyl)hydrazine hydrochloride (400 mg, 2.46 mmol; Aldrich) was added in portions. After 5 minutes, the solid had completely dissolved and the ice bath was removed. Stirring was continued for 1 hour, then the solution was chilled again in an ice bath and 4-(bromomethyl)-2-methylthiazole (473 mg, 2.46 mmol; Aldrich) was added dropwise. After 30 minutes, the ice bath was removed and the reaction was heated to 50° C. overnight. The mixture was diluted with water (5 mL) and extracted with dichloromethane (2×10 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title product which was carried on without further purification: LC/MS (DCI/NH3) m/z 221 (M+H−NH3)+.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
473 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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